molecular formula C16H28N2 B4704985 N,N,N'-triethyl-N'-[(3-methylphenyl)methyl]ethane-1,2-diamine

N,N,N'-triethyl-N'-[(3-methylphenyl)methyl]ethane-1,2-diamine

Cat. No.: B4704985
M. Wt: 248.41 g/mol
InChI Key: QDUSMAOEXSBGFD-UHFFFAOYSA-N
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Description

N,N,N’-triethyl-N’-[(3-methylphenyl)methyl]ethane-1,2-diamine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of nitrogen atoms bonded to alkyl or aryl groups. This particular compound features a complex structure with multiple ethyl groups and a methylphenyl group attached to an ethane-1,2-diamine backbone.

Properties

IUPAC Name

N,N,N'-triethyl-N'-[(3-methylphenyl)methyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2/c1-5-17(6-2)11-12-18(7-3)14-16-10-8-9-15(4)13-16/h8-10,13H,5-7,11-12,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUSMAOEXSBGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(CC)CC1=CC=CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’-triethyl-N’-[(3-methylphenyl)methyl]ethane-1,2-diamine typically involves the alkylation of ethane-1,2-diamine with ethyl halides in the presence of a base. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Base: Sodium or potassium hydroxide

    Temperature: Room temperature to reflux conditions

The reaction proceeds through nucleophilic substitution, where the nitrogen atoms of ethane-1,2-diamine attack the ethyl halides, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as phase-transfer catalysts can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

N,N,N’-triethyl-N’-[(3-methylphenyl)methyl]ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Alkyl halides in the presence of a base

Major Products Formed

    Oxidation: Formation of N-oxides

    Reduction: Formation of secondary amines

    Substitution: Formation of quaternary ammonium salts

Scientific Research Applications

N,N,N’-triethyl-N’-[(3-methylphenyl)methyl]ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of N,N,N’-triethyl-N’-[(3-methylphenyl)methyl]ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The pathways involved may include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-N’-[(3-methylphenyl)methyl]ethane-1,2-diamine
  • N,N,N’-triethyl-N’-[(4-methylphenyl)methyl]ethane-1,2-diamine
  • N,N,N’-triethyl-N’-[(3-chlorophenyl)methyl]ethane-1,2-diamine

Uniqueness

N,N,N’-triethyl-N’-[(3-methylphenyl)methyl]ethane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 3-methylphenyl group enhances its hydrophobicity and may influence its interaction with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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